molecular formula C8H5F3N2 B121320 3-Phenyl-3-(trifluoromethyl)-3H-diazirine CAS No. 73899-14-6

3-Phenyl-3-(trifluoromethyl)-3H-diazirine

Cat. No.: B121320
CAS No.: 73899-14-6
M. Wt: 186.13 g/mol
InChI Key: IXEVBKYJNFWMPR-UHFFFAOYSA-N
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Description

3-Phenyl-3-(trifluoromethyl)-3H-diazirine is a compound that belongs to the class of diazirines, which are three-membered ring structures containing two nitrogen atoms and one carbon atom. The trifluoromethyl group attached to the diazirine ring enhances the compound’s stability and reactivity, making it a valuable tool in various scientific applications, particularly in photoaffinity labeling and cross-linking studies.

Scientific Research Applications

3-Phenyl-3-(trifluoromethyl)-3H-diazirine is widely used in scientific research due to its unique properties:

    Chemistry: Used in photoaffinity labeling to study molecular interactions and binding sites.

    Biology: Employed in cross-linking studies to investigate protein-protein and protein-DNA interactions.

    Medicine: Utilized in drug discovery and development to identify potential drug targets.

    Industry: Applied in the development of advanced materials and chemical sensors.

Safety and Hazards

While no explosions of 3-Phenyl-3-(trifluoromethyl)-3H-diazirine have been reported, it is advised to handle this reagent with caution due to reported explosivity of other diazirines .

Mechanism of Action

Target of Action

3-Phenyl-3-(trifluoromethyl)-3H-diazirine is a derivative of fluoxetine , which is a selective serotonin reuptake inhibitor (SSRI) . The primary target of fluoxetine and its derivatives is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, these compounds increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Mode of Action

This compound, like fluoxetine, binds to the serotonin transporter, blocking the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can then bind to post-synaptic serotonin receptors. The enhanced activation of these receptors leads to the various therapeutic effects of the compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway . By inhibiting the reuptake of serotonin, this compound affects the regulation of mood, appetite, sleep, and other functions that are controlled by serotonin .

Pharmacokinetics

Fluoxetine, a related compound, is well-absorbed after oral administration, with a bioavailability of 60-80% . It is extensively bound to plasma proteins and is metabolized in the liver, primarily by the CYP2D6 enzyme . The elimination half-life of fluoxetine is 1-3 days after acute administration and 4-6 days after chronic administration . It is excreted in the urine (80%) and feces (15%) .

Result of Action

The result of the action of this compound is an increase in serotonergic neurotransmission. This can lead to various effects, depending on the specific serotonin receptors that are activated in different parts of the brain .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the compound . Additionally, the presence of certain foods or other drugs can affect the metabolism of the compound, potentially leading to drug-drug interactions .

Biochemical Analysis

Biochemical Properties

3-Phenyl-3-(trifluoromethyl)-3H-diazirine plays a role in biochemical reactions, particularly in the process of trifluoromethylation . It interacts with enzymes, proteins, and other biomolecules, enhancing electron mobility and improving the balance of charge injection and transfer .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, contributing to the overall biochemical reaction process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound exhibits high thermal stability and proper frontier-energy levels, making it suitable for various applications . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are yet to be conducted.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available trifluoroacetophenone.

    Formation of Diazirine Ring: The trifluoroacetophenone undergoes a series of reactions, including the formation of a hydrazone intermediate, followed by oxidation to form the diazirine ring.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-(trifluoromethyl)-3H-diazirine undergoes various chemical reactions, including:

    Photolysis: Upon exposure to UV light, the diazirine ring cleaves to generate a highly reactive carbene intermediate.

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Photolysis: UV light is used to induce the cleavage of the diazirine ring.

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for these reactions.

Major Products Formed

    Photolysis: Generates carbene intermediates that can react with nearby molecules.

    Substitution Reactions: Forms substituted phenyl derivatives.

    Oxidation and Reduction: Produces various oxidized or reduced products depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenyl diazirine
  • 3-(Trifluoromethyl)benzyl diazirine
  • 3-(Trifluoromethyl)phenyl azide

Uniqueness

3-Phenyl-3-(trifluoromethyl)-3H-diazirine is unique due to its trifluoromethyl group, which enhances its stability and reactivity compared to other diazirine compounds. This makes it particularly valuable in photoaffinity labeling and cross-linking studies, where high reactivity and stability are essential.

Properties

IUPAC Name

3-phenyl-3-(trifluoromethyl)diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7(12-13-7)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEVBKYJNFWMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455765
Record name 3-Phenyl-3-(trifluoromethyl)-3H-diazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73899-14-6
Record name 3-Phenyl-3-(trifluoromethyl)-3H-diazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-3-(trifluoromethyl)-3H-diazirine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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